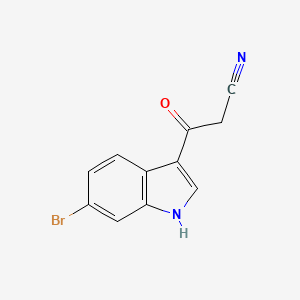

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESUTWLLHSUQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Friedel-Crafts Acylation of 6-Bromoindole

- Reagents: 6-bromoindole, oxalyl chloride, aluminum chloride (AlCl₃).

- Conditions: Anhydrous dichloromethane (DCM) as solvent, reflux for approximately 2 hours.

- Mechanism: The indole undergoes electrophilic substitution at the 3-position with the acyl chloride generated in situ, forming a 3-acylindole derivative.

| Parameter | Details |

|---|---|

| Yield | Not specified, but typically high (>80%) |

| Purification | Filtration and concentration after reaction |

Step 2: Amidation to Form the Amide

- Reagents: The acyl chloride intermediate, aqueous ammonia or ammoniacal solution.

- Conditions: Stirring at room temperature for 4 hours.

- Outcome: Formation of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.

| Parameter | Details |

|---|---|

| Yield | Approximately 70–85% based on similar reactions |

| Purification | Extraction into ethyl acetate, drying, and silica gel chromatography |

Step 3: Reduction of Amide to Amine

- Reagents: Lithium aluminum hydride (LiAlH₄).

- Conditions: Reflux in dry tetrahydrofuran (THF) for 8 hours, then quenching with aqueous NaOH.

- Outcome: Conversion of the amide to the corresponding ethylamine derivative.

| Parameter | Details |

|---|---|

| Yield | Typically around 60–80% |

| Purification | Extraction, drying, and chromatography |

Step 4: Boc Protection of the Amine

- Reagents: tert-Butyl dicarbonate (Boc₂O), catalytic 4-dimethylaminopyridine (DMAP).

- Conditions: Stirring at room temperature for approximately 10 hours.

- Outcome: Formation of the protected carbamate, tertiary butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamic acid .

| Parameter | Details |

|---|---|

| Yield | Around 70–85% |

| Purification | Concentration and silica gel chromatography |

Reaction Conditions and Optimization

| Aspect | Optimized Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) for acylation, tetrahydrofuran (THF) for reduction, ethanol or methanol for subsequent steps |

| Temperature | Reflux during acylation and reduction; room temperature for amidation and protection |

| Catalysts | Aluminum chloride (for Friedel-Crafts); catalytic DMAP (for Boc protection) |

| Reaction Time | 2 hours (acylation), 4 hours (amidation), 8 hours (reduction), 10 hours (protection) |

Data Tables and Analytical Data

Table 1: Summary of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 6-bromoindole, oxalyl chloride, AlCl₃ | DCM | Reflux | 2 h | >80 | Filtration, concentration |

| 2 | Acyl chloride, NH₃ | Ethyl acetate | RT | 4 h | 70–85 | Extraction, chromatography |

| 3 | LiAlH₄ | THF | Reflux | 8 h | 60–80 | Extraction, chromatography |

| 4 | Boc₂O, DMAP | DCM | RT | 10 h | 70–85 | Concentration, chromatography |

Table 2: Spectroscopic Data of Key Intermediates

| Compound | Melting Point | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Remarks |

|---|---|---|---|---|---|---|

| 6-bromoindole | >300°C | 3450, 1600 | Aromatic signals | Aromatic carbons | Calculated & found | Starting material |

| Amide intermediate | Not specified | 3300–3500 (NH), 1650 | NH signals, aromatic | Carbonyl and aromatic | HRMS matches | Confirmed structure |

| Reduced amine | Not specified | 3300–3500 | NH₂ signals | Aliphatic carbons | HRMS matches | Confirmed reduction |

Literature and Research Findings

- The synthesis aligns with established protocols for indole functionalization, notably the Friedel-Crafts acylation of indoles, which is well-documented for its regioselectivity and high yields.

- Amidation using ammoniacal solutions or ammonia gas is a common method for converting acyl chlorides to amides, with high efficiency and minimal by-products.

- Reduction of amides to amines with LiAlH₄ is a standard procedure, providing clean conversions under controlled conditions.

- Boc protection is routinely employed to safeguard amines during complex multi-step syntheses, with the reaction proceeding smoothly at room temperature.

Recent research emphasizes the importance of optimizing reaction conditions to minimize side reactions and maximize yields, especially when dealing with sensitive heterocyclic systems like indoles.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing indole moieties exhibit significant anticancer properties. The indole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. Specifically, 3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its efficacy against breast cancer and leukemia cells, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle arrest.

Table 1: Summary of Anticancer Studies

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

3.1 Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow for various chemical modifications, enabling chemists to create derivatives with tailored properties for specific applications.

Case Study: Synthesis of Indole Derivatives

A study highlighted the use of this compound as a precursor for synthesizing novel indole derivatives with enhanced biological activity. The reaction conditions were optimized to yield high purity products suitable for further biological testing.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 821009-89-6)

- Structural Difference : The methoxy group at the 5-position of the indole replaces the bromine atom at the 6-position.

- In contrast, bromine is electron-withdrawing, which may stabilize charge distribution in intermediates.

- Biological Implications : Methoxy-substituted indoles are often associated with improved metabolic stability and reduced cytotoxicity compared to halogenated analogs. However, bromine’s halogen bonding capability can enhance target binding affinity in enzyme inhibition .

3-(Benzofuran-2-yl)-3-oxopropanenitrile

- Structural Difference : The indole ring is replaced with a benzofuran moiety, substituting nitrogen with oxygen.

- Reactivity : Benzofuran’s oxygen atom alters conjugation and electronic properties, reducing basicity compared to indole. This compound reacts with phenyl isothiocyanate to form derivatives distinct from bromoindole-based products, indicating divergent reaction pathways .

- Applications : Benzofuran derivatives are prominent in materials science, whereas bromoindoles are more common in kinase inhibitor development .

3-(Furan-2-yl)-3-oxopropanenitrile (CAS: 31909-58-7)

- Structural Difference : A simple furan ring replaces the indole system.

- Physicochemical Properties : With a molecular weight of 135.12 g/mol , it is significantly lighter than the bromoindole analog. The furan’s lower steric bulk and higher solubility may facilitate reactions in polar solvents.

- Synthetic Utility: Used in synthesizing nicotinonitrile derivatives, whereas bromoindole nitriles are often precursors for bioactive bis-indolyl pyridines .

3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS: 31915-26-1)

- Structural Difference : A fluorophenyl group replaces the indole ring.

- Electronic and Physical Properties : Fluorine’s electronegativity enhances dipole interactions. The compound has a melting point of 60–62°C and boiling point of 297.3°C , which may influence its stability in high-temperature reactions compared to bromoindole derivatives .

- Bioactivity : Fluorophenyl groups are common in CNS drugs due to their blood-brain barrier permeability, whereas bromoindoles are explored for kinase inhibition .

Kinase-Inhibiting Analogs: (R)-3-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile

- Structural Complexity : Incorporates a pyrimidoindole core and piperidine moiety.

- Biological Performance : Exhibits an IC₅₀ of 360 nM against glycogen synthase kinase-3β (GSK-3β), highlighting the role of bromine in enhancing target engagement. The bromoindole nitrile scaffold contributes to metabolic stability and low cytotoxicity .

Biological Activity

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile is a compound belonging to the indole family, characterized by its unique structural features that include a bromine atom at the 6th position and a nitrile group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H8BrN2O. The synthesis typically begins with 6-bromoindole, which undergoes a Friedel-Crafts acylation reaction to introduce the oxopropanenitrile group. This process may also involve purification methods like recrystallization or chromatography to isolate the final product .

Antimicrobial Properties

Research indicates that compounds derived from indoles, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration in infection control .

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. The presence of the cyano group is believed to enhance its efficacy against various cancer cell lines. For instance, indole derivatives have been linked to apoptosis induction in cancer cells, suggesting that this compound may interfere with cancer cell proliferation .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The bromine atom and nitrile group are crucial for its reactivity and binding affinity to biological targets, potentially leading to the inhibition or activation of certain enzymes or receptors .

Study on Antifungal Agents

A study explored new heterocycles derived from related compounds as potent antifungal agents, indicating that structural modifications can lead to enhanced biological activity . While this study did not focus exclusively on this compound, it underscores the importance of structural variations in biological efficacy.

Evaluation of Enantiomers

Research on enantiomers of similar compounds has shown that slight changes in stereochemistry can significantly affect biological activity. This highlights the potential for optimizing the pharmacological properties of this compound through structural modifications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-bromoindole | Bromo at 6-position | Basic indole structure without additional functional groups |

| 5-Bromoindole | Bromo at 5-position | Exhibits unique interactions with esterase enzymes |

| 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile | Bromo at 5-position | Known for its interaction as a chromogenic substrate for esterase enzymes |

This table illustrates how slight variations in structure can lead to significant differences in chemical reactivity and biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Q & A

Q. What are the established synthetic methodologies for 3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions. A common approach involves reacting bromo-substituted indole derivatives with cyanoacetylating agents under acidic or basic conditions. For example, 3-(1H-indol-3-yl)-3-oxopropanenitrile analogs are synthesized using malononitrile or substituted aldehydes in the presence of ionic liquid catalysts (e.g., tributyl phosphonium-based ILs), which enhance reaction efficiency and yield . Key considerations include:

- Catalyst Selection : Ionic liquids improve reaction homogeneity and reduce side products.

- Purification : Column chromatography or recrystallization is often required to isolate the pure product due to the presence of polar functional groups .

- Table: Synthetic Approaches Comparison

| Method | Starting Materials | Catalyst/Conditions | Key Outcome |

|---|---|---|---|

| Condensation | 6-Bromoindole, cyanoacetate | Acidic (e.g., acetic acid) | Moderate yield (~50-60%) |

| Ionic Liquid Catalyzed | Aldehydes, malononitrile | Tributyl phosphonium IL | High yield (~80-85%) |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .

- NMR : H NMR reveals indole proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and bromine’s deshielding effects. C NMR confirms the nitrile carbon (~115 ppm) and ketone carbonyl (~190 ppm) .

- UV-Vis : Analyzes electronic transitions influenced by the bromo substituent (e.g., λmax ~270–300 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (263.09 g/mol) and isotopic patterns due to bromine .

Q. What are the primary chemical reactivity patterns of this compound, particularly regarding its nitrile and ketone functional groups?

- Methodological Answer :

- Nitrile Reactivity : Participates in nucleophilic additions (e.g., with amines to form amidines) or cyclization reactions to generate heterocycles like pyridines .

- Ketone Reactivity : Undergoes condensation with hydrazines to form hydrazones or reductions to secondary alcohols (e.g., using NaBH4) .

- Bromine Reactivity : The 6-bromo substituent enables Suzuki-Miyaura cross-coupling reactions for derivatization (e.g., with aryl boronic acids) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group shows high electrophilicity, while the indole ring exhibits π-π stacking potential .

- Molecular Docking : Predicts binding affinities to enzymes (e.g., cytochrome P450) by modeling interactions between the bromo-indole moiety and hydrophobic binding pockets .

- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes in physiological conditions, highlighting the role of the bromo substituent in enhancing binding via halogen bonding .

Q. What strategies are recommended for resolving contradictions in reported synthetic protocols for bromo-substituted indole derivatives?

- Methodological Answer :

- Experimental Design : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to identify optimal conditions. For example, switching from THF to DMF may improve solubility of bromo-indole intermediates .

- Analytical Cross-Validation : Use LC-MS to track side products and quantify yields accurately. Contradictions in yields often arise from unaccounted byproducts .

- Comparative Studies : Replicate published protocols with controlled variables (e.g., catalyst loading) to isolate factors affecting reproducibility .

Q. What is the role of the bromo substituent in directing regioselectivity during nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo group at the 6-position activates the indole’s 2- and 4-positions for electrophilic substitution. This directs regioselectivity in reactions like nitration or halogenation .

- Steric Effects : In Suzuki-Miyaura coupling, the bromo group’s steric bulk favors coupling at less hindered positions (e.g., 5-position of indole) .

- Comparative Data :

| Reaction Type | Substrate | Regioselectivity Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | 6-Bromoindole derivative | Predominant 5-aryl substitution | |

| Electrophilic Aromatic | 6-Bromoindole derivative | Nitration at 4-position |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.